molecular formula C8H9F3N2 B12959480 3-(Aminomethyl)-4-(trifluoromethyl)aniline CAS No. 1349717-10-7

3-(Aminomethyl)-4-(trifluoromethyl)aniline

Cat. No.: B12959480
CAS No.: 1349717-10-7
M. Wt: 190.17 g/mol
InChI Key: UPQJZVZIYQVWSE-UHFFFAOYSA-N
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Description

Structural Features and Chemical Functionalities of 3-(Aminomethyl)-4-(trifluoromethyl)aniline

The structure of this compound is characterized by a benzene (B151609) ring substituted with three distinct functional groups: an amino group (-NH2), an aminomethyl group (-CH2NH2), and a trifluoromethyl group (-CF3).

The aniline (B41778) core provides a nucleophilic amino group and an aromatic ring that can participate in various chemical transformations. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The aromatic ring itself is susceptible to electrophilic substitution, although the directing effects of the existing substituents will govern the regioselectivity of such reactions.

The aminomethyl group , essentially a benzylamine (B48309) substructure, introduces another primary amine functionality. This group offers a different reactive site compared to the aniline nitrogen. It can be involved in reactions such as reductive amination, amide bond formation, and the synthesis of nitrogen-containing heterocycles. The methylene (B1212753) spacer provides conformational flexibility, which can be crucial for the biological activity of molecules derived from this scaffold.

The trifluoromethyl group is a key feature that significantly influences the properties of the molecule. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. This has several important consequences:

Electronic Effects: The trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution and influences the pKa of the amino groups, making them less basic compared to non-fluorinated analogues.

Lipophilicity: The -CF3 group is known to enhance the lipophilicity of molecules, a property that is often crucial for the bioavailability of drug candidates.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can improve the in vivo half-life of pharmaceuticals.

The interplay of these three functional groups creates a versatile chemical entity with multiple handles for synthetic modification and a unique set of physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 122509-22-2
Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
Predicted Boiling Point 249.6 ± 40.0 °C
Predicted Density 1.309 ± 0.06 g/cm³

Note: The boiling point and density are predicted values from chemical databases and have not been experimentally verified in the available literature.

Overview of Research Trajectories for Functionalized Aniline Derivatives

Aniline and its derivatives are foundational building blocks in organic synthesis, with a rich history of application in the dye industry, polymer science, and pharmaceuticals. wikipedia.org In recent decades, research on functionalized anilines has followed several key trajectories:

Development of Novel Synthetic Methodologies: A significant area of research focuses on the development of efficient and selective methods for the synthesis of substituted anilines. This includes advancements in classical methods like nitration-reduction sequences, as well as the emergence of powerful transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds with high precision. google.com

Applications in Medicinal Chemistry: Functionalized anilines are privileged scaffolds in drug discovery. They are present in a wide range of approved drugs, including kinase inhibitors for cancer therapy, antibacterial agents, and central nervous system drugs. The ability to introduce various functional groups onto the aniline ring allows for the fine-tuning of a molecule's pharmacological profile.

Materials Science: Aniline derivatives are precursors to polyaniline and other conductive polymers. The properties of these materials can be modulated by introducing functional groups onto the aniline monomer, affecting their solubility, conductivity, and processing characteristics.

Catalysis: Chiral aniline derivatives and their metal complexes have found applications as catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

The research into compounds like this compound fits squarely within these trends, offering a pre-functionalized building block that can be readily incorporated into more complex structures for various applications.

Historical Context and Evolution of Synthetic Approaches to Trifluoromethylated Amines

The introduction of the trifluoromethyl group into organic molecules has become a cornerstone of modern medicinal chemistry. mdpi.com The journey to achieve this transformation has been marked by significant milestones:

Early Methods: The first synthesis of a trifluoromethylated aromatic compound was reported in the late 19th century. Early methods often relied on harsh reagents such as antimony trifluoride or hydrogen fluoride (B91410), which limited their functional group tolerance and applicability.

The Rise of Trifluoromethylating Reagents: A major breakthrough came with the development of safer and more versatile trifluoromethylating reagents. The Ruppert-Prakash reagent (TMSCF3) and various electrophilic trifluoromethylating agents (e.g., Togni reagents, Umemoto reagents) have revolutionized the field, allowing for the introduction of the -CF3 group under milder conditions and with greater predictability. acs.org

Transition Metal-Catalyzed Trifluoromethylation: In parallel, the development of transition metal-catalyzed reactions has provided powerful tools for the formation of C-CF3 bonds. Copper-mediated trifluoromethylation has been particularly successful for the trifluoromethylation of aryl halides and other precursors.

Synthesis of Trifluoromethylated Amines: The synthesis of trifluoromethylated amines, including anilines, has benefited from these general advancements. A common strategy involves the synthesis of a trifluoromethylated precursor, such as a nitrobenzene (B124822) or a benzonitrile, followed by the introduction or modification of the amino group. For example, the reduction of a nitro group to an amine is a widely used method.

The synthesis of a molecule like this compound would likely leverage these modern synthetic strategies, potentially starting from a commercially available trifluoromethylated building block and introducing the aminomethyl and amino functionalities through a series of selective transformations. While specific literature on the synthesis of this exact compound is scarce, the general principles for the synthesis of related structures are well-established.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1349717-10-7

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

3-(aminomethyl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3H,4,12-13H2

InChI Key

UPQJZVZIYQVWSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CN)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Aminomethyl 4 Trifluoromethyl Aniline

Retrosynthetic Analysis and Strategic Disconnections for 3-(Aminomethyl)-4-(trifluoromethyl)aniline

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, more readily available precursors. For this compound, two primary disconnections are most logical, targeting the formation of the aminomethyl and trifluoromethyl groups.

Disconnection I (C-N Bond): The most straightforward disconnection breaks the carbon-nitrogen bond of the primary aminomethyl group. This functional group interconversion (FGI) leads back to a carbonyl precursor, specifically 4-(Trifluoromethyl)-3-aminobenzaldehyde . This aldehyde can then be converted to the target amine via reductive amination.

Disconnection II (Aryl-CF3 Bond): An alternative strategy involves disconnecting the bond between the aromatic ring and the trifluoromethyl group. This leads to 3-(Aminomethyl)aniline (or a protected derivative) as a key intermediate. The synthesis would then require a subsequent trifluoromethylation step.

These two approaches form the basis for the conventional synthetic routes discussed below. The choice between them often depends on the availability and cost of the starting materials and the regioselectivity of the key transformations.

Conventional and Established Synthetic Routes

Established methods for synthesizing this compound typically rely on well-understood, sequential reactions to build the desired functionality onto an aromatic core.

Reductive Amination Strategies for the Aminomethyl Moiety

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. libretexts.org This strategy follows Disconnection I, starting with an appropriately substituted benzaldehyde. The process involves two key stages: the initial reaction of the aldehyde with an amine source (in this case, ammonia) to form an imine intermediate, followed by the in-situ reduction of the imine to the desired primary amine. masterorganicchemistry.com

The reaction is typically performed as a one-pot procedure where the aldehyde, ammonia (B1221849), and a selective reducing agent are combined. mdma.ch The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.

Interactive Table: Comparison of Reducing Agents for Reductive Amination

ReagentCommon AbbreviationTypical SolventsKey Advantages & Notes
Sodium Triacetoxyborohydride (B8407120)STAB, NaBH(OAc)₃Dichloromethane (B109758) (DCM), Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF)Mild and highly selective for imines over aldehydes. Does not require strict pH control. commonorganicchemistry.com Often the reagent of choice for direct reductive aminations. mdma.ch
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH), Ethanol (B145695) (EtOH)Stable in weakly acidic conditions required for imine formation. Can be used in protic solvents. commonorganicchemistry.com Its toxicity due to cyanide is a significant drawback.
Sodium Borohydride (B1222165)NaBH₄Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available. Can also reduce the starting aldehyde, so it is typically added after imine formation is complete (indirect method). commonorganicchemistry.com

For the synthesis of this compound, the process would involve reacting 4-(Trifluoromethyl)-3-aminobenzaldehyde with a source of ammonia (such as ammonium (B1175870) acetate (B1210297) or ammonia in alcohol) in the presence of a reagent like Sodium Triacetoxyborohydride.

Introduction of the Trifluoromethyl Group via Electrophilic or Nucleophilic Trifluoromethylation

The introduction of a trifluoromethyl (CF₃) group is a key step in many pharmaceutical and agrochemical syntheses due to the unique electronic properties it imparts. duke.edu This can be achieved through various methods, generally classified as electrophilic, nucleophilic, or radical trifluoromethylation.

Electrophilic Trifluoromethylation: This approach, corresponding to Disconnection II, would involve reacting a precursor like 3-(aminomethyl)aniline (with the amino groups suitably protected) with an electrophilic "CF₃⁺" source. A significant challenge is controlling the regioselectivity to achieve substitution at the desired C4 position, ortho to the aminomethyl group and meta to the aniline (B41778) nitrogen.

Nucleophilic Trifluoromethylation: A more common and often more regioselective approach involves the reaction of a nucleophilic trifluoromethyl source (e.g., Ruppert-Prakash reagent, TMSCF₃) with a suitably functionalized aromatic ring, typically an aryl halide. For instance, a precursor like 3-(aminomethyl)-4-bromoaniline could be subjected to a copper- or palladium-catalyzed trifluoromethylation reaction.

Interactive Table: Common Trifluoromethylating Reagents

Reagent TypeExample ReagentTypical Use
ElectrophilicTogni Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)Direct trifluoromethylation of arenes and heterocycles.
ElectrophilicUmemoto Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts)Powerful electrophilic sources for trifluoromethylating a wide range of nucleophiles.
NucleophilicRuppert-Prakash Reagent (TMSCF₃)Used with a fluoride (B91410) initiator (e.g., TBAF) for the nucleophilic trifluoromethylation of carbonyls and aryl halides.
RadicalLanglois' Reagent (CF₃SO₂Na)A source of the trifluoromethyl radical (•CF₃) often used in photoredox or metal-catalyzed reactions. rsc.org

Multi-step Syntheses from Readily Available Precursors

A practical and scalable synthesis often begins with a simple, commercially available starting material and proceeds through several reliable steps. A plausible route to this compound starts from 4-Chloro-3-nitrobenzotrifluoride . google.compolimi.it

Reduction of the Nitro Group: The synthesis begins with the selective reduction of the nitro group on 4-Chloro-3-nitrobenzotrifluoride to yield 4-Chloro-3-(trifluoromethyl)aniline (B120176) . This transformation is commonly achieved with high efficiency using standard reduction methods, such as catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction with metals like iron or tin(II) chloride in acidic media.

Cyanation of the Aryl Chloride: The chloro substituent is then converted to a nitrile (cyano group). The Rosenmund-von Braun reaction, which involves heating the aryl chloride with a copper(I) cyanide (CuCN), is a classic method for this transformation. This step produces the intermediate 4-Cyano-3-(trifluoromethyl)aniline .

Reduction of the Nitrile: In the final step, the nitrile group is reduced to the primary aminomethyl group. This reduction can be accomplished using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or, more commonly, through catalytic hydrogenation, often using a Raney Nickel or rhodium catalyst under a hydrogen atmosphere. This step yields the final product, This compound .

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods, often through the use of catalysis to minimize steps and reduce waste.

Catalytic Methods for the Formation of the Aminomethyl Group

Advanced strategies seek to form the aminomethyl group more directly, bypassing the multi-step sequences involving carbonyls or nitriles. Transition-metal catalysis offers promising pathways for such transformations.

One such advanced approach is catalytic aminomethylation. While a specific protocol for this compound is not widely documented, the principles can be applied. This could involve a transition-metal-catalyzed (e.g., palladium or rhodium) reaction of a precursor like 4-(trifluoromethyl)aniline (B29031) with a C1 building block that serves as a source for the "-CH₂NH₂" moiety. Such transformations represent a more atom-economical and sustainable alternative to the classical methods described above. Research into direct C-H functionalization, for example, aims to activate a C-H bond at the C3 position of 4-(trifluoromethyl)aniline and couple it with an aminomethyl equivalent, though controlling regioselectivity remains a significant scientific challenge. bohrium.com

Flow Chemistry Techniques for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the scalable production of specialty chemicals. This technology is particularly beneficial for managing reactions with challenging safety profiles or for improving consistency and yield. In the context of synthesizing substituted anilines, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org The synthesis of precursors to this compound, which may involve nitration and subsequent reduction steps, can be rendered safer and more efficient in a continuous-flow setup. rsc.org

The inherent safety of flow reactors, due to the small reaction volumes at any given moment, is a major advantage. rsc.org This is critical when handling energetic intermediates or highly exothermic reactions. Furthermore, the enhanced heat and mass transfer in microreactors can lead to higher selectivity and reduced byproduct formation, simplifying downstream purification. The modular nature of flow chemistry systems allows for straightforward scaling-up by extending the operation time or by "numbering-up" (running multiple reactors in parallel) to meet production demands for intermediates used in pharmaceuticals and other advanced materials. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact. For a molecule like this compound, this involves several key considerations. One primary goal is the use of less hazardous chemical syntheses. For instance, replacing traditional, often harsh, methylation or reduction reagents with more environmentally benign alternatives is a key strategy. The use of polyformaldehyde as a C1 source, for example, is considered more eco-friendly than some traditional methylating agents. researchgate.net

Another principle is maximizing atom economy, where the synthetic route is designed to incorporate the maximum amount of starting materials into the final product. Catalytic processes are central to achieving this. For example, the catalytic reduction of a nitro group, a common step in aniline synthesis, is preferable to stoichiometric reductants that generate large amounts of waste. Developing solvent-free reaction conditions or using greener solvents like water or ethanol also aligns with these principles. chemrevlett.com Such methods not only reduce environmental harm but can also simplify product isolation and reduce manufacturing costs. chemrevlett.com

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is a critical step to ensure a high yield and purity of the final product. This process involves systematically varying parameters such as catalyst, solvent, temperature, and reactant concentration. For the synthesis of trifluoromethylated arenes, which are precursors or analogues, the choice of catalyst and solvent has been shown to be particularly influential. researchgate.net

For instance, in a three-component reaction to form a trifluoromethyl arene, changing the solvent from dichloromethane (DCM) or tetrahydrofuran (THF) to 1,2-dichloroethane (B1671644) (DCE) can significantly increase the product yield. researchgate.net Similarly, the catalyst loading and the presence of additives can have a profound effect on the reaction's efficiency. researchgate.net Lowering the catalyst loading or the reaction temperature often results in decreased yields. researchgate.net

Table 1: Illustrative Optimization of Reaction Conditions for a Related Trifluoromethyl Arene Synthesis researchgate.net

EntryCatalyst (mol%)AdditiveSolventTemperature (°C)Yield (%)
1In(OTf)₃ (10)TMSClDCE60Moderate
2In(OTf)₃ (10)NoneDCERoom TempLow
3In(OTf)₃ (10)TMSClDCERoom TempHigh
4In(OTf)₃ (10)TMSClDCE0Decreased
5In(OTf)₃ (10)TMSOTfDCERoom TempHigh
6In(OTf)₃ (5)TMSClDCERoom TempDecreased
7In(OTf)₃ (10)TMSClDCMRoom TempLower than DCE
8In(OTf)₃ (10)TMSClMeCNRoom TempLower than DCE
9In(OTf)₃ (10)TMSClTHFRoom TempLower than DCE

This table is based on data for the synthesis of a trifluoromethyl arene and serves as an example of optimization principles that would be applied to the synthesis of this compound.

Purification and Isolation Strategies for High Purity this compound

Achieving high purity is essential, especially for applications in the pharmaceutical and electronics industries. The purification of this compound and its intermediates typically involves a combination of techniques, including extraction, crystallization, and chromatography.

Following a synthesis, the crude product is often subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. orgsyn.org Extraction with a suitable organic solvent, followed by washing and drying, provides a partially purified product. orgsyn.org For many aniline derivatives, crystallization is an effective method for achieving high purity. orgsyn.org This can involve dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. orgsyn.org The choice of solvent is critical and may require significant experimentation.

For separating closely related isomers or removing persistent impurities, preparative chromatography is the method of choice. waters.com Techniques such as flash column chromatography using a silica (B1680970) gel stationary phase are common. chemicalbook.com The mobile phase, or eluent, is carefully selected to achieve optimal separation. For various trifluoromethyl-containing anilines, mixtures of ethyl acetate and petroleum ether are often employed. rsc.org In cases where standard chromatography is insufficient, advanced techniques like large volume loading on preparative HPLC systems with focused gradients can be used to isolate trace impurities and obtain the target compound with excellent purity. waters.com The final product's purity is typically confirmed using analytical techniques like NMR spectroscopy and mass spectrometry. chemicalbook.comrsc.org

Chemical Reactivity and Mechanistic Transformations of 3 Aminomethyl 4 Trifluoromethyl Aniline

Reactivity Profiles of the Primary Aminomethyl Group

The higher basicity and nucleophilicity of the benzylic aminomethyl group make it the primary site of reaction in many chemical transformations.

The aminomethyl group undergoes facile acylation and sulfonylation upon treatment with acyl chlorides, anhydrides, or sulfonyl chlorides. slideshare.net These reactions typically proceed selectively at the more nucleophilic benzylic amine, leaving the less reactive aromatic amine intact, especially when the stoichiometry of the acylating or sulfonylating agent is controlled. This selectivity is a cornerstone for the synthetic utility of this compound, allowing for the introduction of a wide array of substituents.

For instance, reaction with acetyl chloride would yield N-{[4-(trifluoromethyl)-3-aminophenyl]methyl}acetamide. Similarly, sulfonylation with an arylsulfonyl chloride in the presence of a base like pyridine (B92270) results in the formation of the corresponding sulfonamide. slideshare.netyoutube.com The general schemes for these reactions are presented below.

Table 1: Representative Acylation and Sulfonylation Reactions

Reaction Type Reagent Example Product Structure
Acylation Acetyl Chloride N-{[4-(trifluoromethyl)-3-aminophenyl]methyl}acetamide
Acylation Benzoyl Chloride N-{[4-(trifluoromethyl)-3-aminophenyl]methyl}benzamide

The visible-light-mediated sulfonylation of anilines has also been explored, though such methods may present challenges for substrates with strongly electron-withdrawing groups or multiple reactive sites. nih.gov In the case of 3-(Aminomethyl)-4-(trifluoromethyl)aniline, the reaction would likely still favor the more nucleophilic aminomethyl group.

The primary aminomethyl group can be alkylated using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding mixtures of secondary and tertiary amines. A more controlled and widely used method is reductive alkylation (also known as reductive amination). organic-chemistry.org This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form a Schiff base intermediate, which is then reduced in situ to the corresponding alkylated amine. niscpr.res.in

Common reducing agents for this process include sodium borohydride (B1222165) (NaBH4), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. organic-chemistry.orgniscpr.res.in This pathway provides a highly efficient route to secondary and tertiary amines. For example, reacting this compound with acetone (B3395972) in the presence of a reducing agent would yield the N-isopropyl derivative selectively at the aminomethyl position. niscpr.res.in A patent describes the reductive alkylation of similar substituted anilines using a noble metal catalyst. google.com

Table 2: Reductive Alkylation Examples

Carbonyl Compound Reducing Agent Expected Product
Formaldehyde Sodium triacetoxyborohydride N,N-Dimethyl-N-{[4-(trifluoromethyl)-3-aminophenyl]methyl}amine
Acetone Sodium borohydride / H₂ & Catalyst N-Isopropyl-N-{[4-(trifluoromethyl)-3-aminophenyl]methyl}amine

The primary aminomethyl group readily undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.govresearchgate.netjetir.org This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. jetir.orgbepls.com The resulting imine can be isolated or used as an intermediate for further reactions, such as reduction to an amine (as in reductive alkylation) or addition of nucleophiles.

The formation of a Schiff base with this compound would almost exclusively involve the aminomethyl group due to the significantly lower nucleophilicity of the aromatic amine. The synthesis of a Schiff base from 3-(trifluoromethyl)aniline (B124266) and an aldehyde has been reported, demonstrating the feasibility of the imine formation with the trifluoromethyl-substituted ring system. nih.gov

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic systems. The aminomethyl group, often in concert with the aromatic ring or the other amino group, can participate in various cyclization reactions.

For example, intramolecular cyclization or intermolecular condensation with bifunctional reagents can lead to the formation of fused or spiro-heterocyclic scaffolds. nih.govrsc.org While specific literature on cyclization of this exact molecule is scarce, general principles suggest its utility in constructing frameworks like pyrroloindoles or other complex systems. nih.gov For instance, reaction with a suitable dielectrophile could lead to the formation of a seven-membered ring incorporating the aminomethyl nitrogen. Studies on related amino acid derivatives show that regioselective cyclizations can be achieved to form lactones, oxazolidinones, and other heterocycles. rsc.org Cascade reactions, such as Prins/Friedel-Crafts cyclizations, offer another sophisticated route to complex polycyclic structures from related starting materials. beilstein-journals.org

Reactivity of the Aromatic Amine Moiety in this compound

The aromatic amine, while significantly less reactive than the aminomethyl group, can undergo a unique set of transformations characteristic of anilines. Its reactivity is heavily modulated by the ortho-CF3 group, which deactivates the ring towards electrophilic substitution and lowers the basicity of the amine.

One of the most important reactions of primary aromatic amines is diazotization. researchgate.net Treatment of the aromatic amine moiety of this compound with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), converts it into a diazonium salt. chemicalforums.com

To achieve selective diazotization of the aromatic amine, the more reactive aminomethyl group would likely require a protecting group (e.g., an acetyl group) to prevent it from reacting with the nitrous acid.

The resulting diazonium salt is a highly valuable synthetic intermediate. The diazonium group can be replaced by a wide variety of substituents through Sandmeyer or related reactions, including:

Halogens (-F, -Cl, -Br, -I)

Cyano (-CN)

Hydroxyl (-OH)

Hydrogen (-H, via hypophosphorous acid)

This powerful transformation allows for extensive diversification of the aromatic ring, making the diazonium salt of the protected aniline (B41778) a key building block in medicinal and materials chemistry. Patents describe the diazotization of structurally similar anilines, such as 2,6-dichloro-4-trifluoromethyl aniline, as a key step in the synthesis of agrochemicals like fipronil. chemicalforums.comgoogle.com

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the interplay of the directing effects of its two substituents: the aminomethyl group (-CH₂NH₂) and the trifluoromethyl group (-CF₃).

The aminomethyl group, while not as strongly activating as an amino or hydroxyl group, is generally considered an ortho-, para-directing group. organicchemistrytutor.com This is due to the electron-donating nature of the alkyl chain, which enriches the electron density at these positions, making them more susceptible to attack by electrophiles. libretexts.org Conversely, the trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). nih.govvaia.com This effect significantly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. vaia.comyoutube.com

In the case of this compound, the positions ortho and para to the aminomethyl group are C2 and C6, and C5 respectively. The positions meta to the trifluoromethyl group are C2 and C6. Therefore, the directing effects of both substituents reinforce each other, strongly favoring electrophilic substitution at the C2 and C6 positions . The C5 position, while para to the activating aminomethyl group, is ortho to the deactivating trifluoromethyl group, making it less favored for substitution.

Electronic and Steric Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group exerts a profound influence on the reactivity of this compound, primarily through its potent electronic and steric properties. nih.govmdpi.com

Deactivating Effects on the Aromatic Ring

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This strong deactivating effect arises from the high electronegativity of the three fluorine atoms, which pull electron density away from the aromatic ring through the sigma bonds (inductive effect). nih.govvaia.com This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgnumberanalytics.com Consequently, electrophilic aromatic substitution reactions on this compound will generally require harsher reaction conditions (e.g., stronger electrophiles, higher temperatures) compared to aniline or even toluene. numberanalytics.com The deactivation is so significant that it can even prevent certain reactions, like Friedel-Crafts alkylation, from occurring under standard conditions. numberanalytics.com

Impact on Amine Basicity and Nucleophilicity

The electron-withdrawing nature of the trifluoromethyl group also influences the properties of the aminomethyl substituent. The strong -I effect of the -CF₃ group, transmitted through the aromatic ring and the methylene (B1212753) spacer, reduces the electron density on the nitrogen atom of the primary amine. This decrease in electron density lowers the basicity of the amine, making it a weaker base compared to benzylamine (B48309). chinesechemsoc.org A lower basicity, in turn, generally correlates with reduced nucleophilicity, meaning the amine will be less reactive towards electrophiles. chinesechemsoc.orgrsc.org

Multi-Component Reactions Involving this compound

This compound is a valuable component in multi-component reactions (MCRs), which are powerful tools for the efficient synthesis of complex molecules in a single step. nih.govnih.gov Its bifunctional nature, possessing both a primary amine and a substituted aromatic ring, allows it to participate in a variety of MCRs.

Two notable examples are the Ugi and Passerini reactions.

Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org this compound can serve as the amine component in the Ugi reaction. nih.gov The reaction proceeds through the initial formation of an imine between the amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate. wikipedia.org The final product incorporates the 3-(aminomethyl)-4-(trifluoromethyl)phenyl moiety.

Passerini Reaction: This is a three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound itself does not directly participate in the classical Passerini reaction, derivatives of this compound or related structures can be utilized in Passerini-type transformations. nih.govpsu.edu

The utility of this compound in MCRs is significant for the generation of chemical libraries for drug discovery, as it allows for the rapid creation of a diverse range of complex molecules with potential biological activity. nih.govorganic-chemistry.org

Detailed Mechanistic Studies of Key Reactions

While specific mechanistic studies for every reaction involving this compound are not extensively documented in publicly available literature, the general principles of kinetic and thermodynamic control are applicable to its transformations.

Kinetic and Thermodynamic Considerations

In many chemical reactions, a competition can exist between the formation of a kinetic product and a thermodynamic product. jackwestin.comwikipedia.org

The kinetic product is the one that is formed fastest, having the lowest activation energy. libretexts.orglibretexts.org Reactions favoring the kinetic product are typically run at lower temperatures for shorter durations. libretexts.org

For reactions involving this compound, such as electrophilic aromatic substitution, the initial site of attack by the electrophile might be influenced by kinetic factors. However, if the reaction is reversible, allowing it to proceed for a longer time or at a higher temperature could lead to the formation of the more stable, thermodynamically favored isomer. wikipedia.orgresearchgate.net The specific conditions required to favor one product over the other would need to be determined experimentally for each specific reaction.

Transition State Analysis for Nucleophilic Substitution

The transition state in a chemical reaction represents the highest energy point along the reaction coordinate, and its structure and stability are paramount in determining the reaction's kinetics. For nucleophilic substitution reactions involving this compound, a comprehensive understanding of the transition state is crucial for predicting reactivity and elucidating the reaction mechanism. While direct experimental or computational studies specifically on the transition state of this particular compound are not extensively available in the reviewed literature, a robust analysis can be constructed by examining analogous systems and theoretical principles of nucleophilic aromatic substitution (SNAr).

The reactivity of aromatic systems towards nucleophiles is significantly influenced by the nature of the substituents on the aromatic ring. In the case of this compound, the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group plays a decisive role. This group, positioned para to a potential leaving group, would strongly activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate.

Nucleophilic aromatic substitution reactions can proceed through different mechanistic pathways, primarily the classical stepwise SNAr mechanism involving a Meisenheimer complex, or a concerted SNAr (CSNAr) mechanism. nih.govnih.gov The nature of the transition state is intrinsically linked to the operative mechanism.

The traditional SNAr mechanism is a two-step process. uomustansiriyah.edu.iq The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq The transition state for this step resembles the structure of the Meisenheimer complex, with a partial bond formed between the nucleophile and the aromatic ring, and significant negative charge delocalized over the ring. The electron-withdrawing trifluoromethyl group would be highly effective at stabilizing this transition state through its strong inductive effect, thereby lowering the activation energy of the reaction.

Conversely, some nucleophilic aromatic substitutions are now understood to proceed via a concerted mechanism (CSNAr), where the attack of the nucleophile and the departure of the leaving group occur in a single step. nih.govnih.govnih.govrsc.org In this scenario, the transition state features partial bond formation with the incoming nucleophile and partial bond cleavage with the departing leaving group simultaneously. nih.gov Unlike the stepwise mechanism, significant negative charge does not accumulate on the aromatic ring but is rather distributed between the nucleophile and the leaving group. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for investigating the geometries and energies of these transition states. For instance, DFT calculations on related systems have been used to map the intrinsic reaction coordinate and identify a single transition state for concerted pathways, or to characterize the Meisenheimer intermediate in stepwise reactions. nih.govscirp.org

The table below summarizes the key conceptual differences between the transition states for the stepwise and concerted nucleophilic aromatic substitution mechanisms, which are both plausible for a substrate like this compound.

FeatureStepwise SNAr Transition StateConcerted CSNAr Transition State
Mechanism Two steps (addition-elimination)Single step
Key Intermediate Meisenheimer ComplexNone
Bond Changes C-Nucleophile bond partially formedC-Nucleophile bond partially formed; C-Leaving Group bond partially broken
Charge Distribution Significant negative charge delocalized on the aromatic ringNegative charge primarily on the nucleophile and leaving group
Influence of CF₃ Group Strong stabilization of the developing negative charge on the ringLess direct stabilization of the transition state charge

It is important to note that the actual operative mechanism and the precise structure of the transition state can be influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the reaction temperature. For many common SNAr reactions, particularly on heterocyclic systems or with good leaving groups, concerted mechanisms are thought to be quite prevalent. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Aminomethyl 4 Trifluoromethyl Aniline

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. For 3-(Aminomethyl)-4-(trifluoromethyl)aniline (C₈H₉F₃N₂), HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula. The calculated exact mass of the protonated molecule [M+H]⁺ is 191.0791.

The fragmentation of this compound under mass spectrometric conditions, typically involving techniques like collision-induced dissociation (CID), can be predicted to follow logical pathways based on the stability of the resulting fragments. The primary fragmentation sites are likely the benzylic C-C bond and the C-N bond of the aminomethyl group, as well as potential cleavages related to the trifluoromethyl group.

A plausible fragmentation pathway would initiate with the loss of the aminomethyl group as a radical, leading to a stable benzylic cation. Alternatively, cleavage of the bond between the aromatic ring and the aminomethyl group could occur. The presence of the electron-withdrawing trifluoromethyl group will influence the fragmentation pattern, potentially directing cleavage pathways. nih.gov

Predicted HRMS Fragmentation Data for this compound

Fragment IonProposed StructureExact Mass (m/z)
[M+H]⁺C₈H₁₀F₃N₂⁺191.0791
[M-NH₂]⁺C₈H₇F₃N⁺174.0525
[M-CH₂NH₂]⁺C₇H₅F₃N⁺160.0369

This table is predictive and based on common fragmentation patterns of similar molecules.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. For this compound, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete picture of the proton and carbon framework, as well as insights into the electronic environment of the fluorine atoms and the molecule's dynamic behavior.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons on the aromatic ring, helping to confirm their relative positions. youtube.comsdsu.edu For instance, the proton at position 5 would show a correlation to the proton at position 6, and the proton at position 2 would show a correlation to the proton at position 6, establishing the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edulibretexts.org The HSQC spectrum would show cross-peaks connecting each aromatic and methylene (B1212753) proton to its attached carbon atom, allowing for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

Expected 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
H-2H-6C-2C-3, C-4, C-6
H-5H-6C-5C-3, C-4, C-6
H-6H-2, H-5C-6C-2, C-4, C-5
-CH₂--NH₂-CH₂-C-2, C-3, C-4
-NH₂-CH₂---CH₂-, C-3

This table is predictive and based on the known structure and general principles of 2D NMR spectroscopy.

Fluorine-19 NMR Spectroscopy for Trifluoromethyl Group Characterization

Fluorine-19 is a highly sensitive nucleus for NMR spectroscopy, making ¹⁹F NMR an excellent tool for characterizing fluorine-containing compounds. biophysics.org The chemical shift of the trifluoromethyl (CF₃) group is highly sensitive to its electronic environment. nih.gov For this compound, the ¹⁹F NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift would be indicative of the electron-donating nature of the adjacent aminomethyl group and the aniline (B41778) moiety. Based on data for similar compounds, the chemical shift is expected to be in the range of -60 to -65 ppm relative to a standard such as CFCl₃. spectrabase.comrsc.org

Comparative ¹⁹F NMR Chemical Shifts of Related Trifluoromethylanilines

CompoundChemical Shift (δ, ppm)
3-Methyl-4-(trifluoromethyl)aniline-62.5
4-Fluoro-3-(trifluoromethyl)aniline-63.2
3-Trifluoromethylaniline-64.0
This compound (Predicted) -61 to -63

Data for related compounds sourced from various spectral databases. The value for the target compound is a prediction based on these trends.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies can provide valuable information about dynamic processes within a molecule, such as conformational changes that occur on the NMR timescale. ox.ac.ukrsc.org For this compound, VT-NMR could be employed to study the rotational barrier of the aminomethyl group. At low temperatures, the rotation around the C-C bond between the methylene group and the aromatic ring might be slow enough to result in the observation of distinct signals for the two methylene protons, which might be diastereotopic. As the temperature is increased, the rotation becomes faster, leading to a coalescence of these signals into a single, time-averaged peak. nih.govscielo.br Analysis of the spectra at different temperatures can allow for the determination of the energy barrier for this rotation.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Potential Intermolecular Interactions in the Crystal Lattice

Interaction TypeDonorAcceptor
Hydrogen BondingN-H (aniline)N (aniline/aminomethyl)
Hydrogen BondingN-H (aminomethyl)N (aniline/aminomethyl), F (trifluoromethyl)
π-π StackingAromatic RingAromatic Ring

This table is predictive and based on the functional groups present in the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Specific Chemical Environments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. scirp.orgresearchgate.net

In the FT-IR and Raman spectra of this compound, characteristic bands for the N-H, C-H, C-N, C-F, and aromatic C=C bonds would be observed. The N-H stretching vibrations of the primary amine and aminomethyl groups are expected in the region of 3300-3500 cm⁻¹. acs.org Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group will be slightly lower, in the 2850-2960 cm⁻¹ range. The C-F stretching modes of the trifluoromethyl group are expected to be strong in the IR spectrum and appear in the 1100-1300 cm⁻¹ region. aip.orgscispace.com The aromatic ring will show characteristic C=C stretching vibrations between 1400 and 1600 cm⁻¹. nih.gov

Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
-NH₂ (aniline & aminomethyl)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
-CH₂-C-H Stretch2850 - 2960
Aromatic C=CC=C Stretch1400 - 1600
-CF₃C-F Stretch1100 - 1300

This table is predictive and based on established group frequencies from vibrational spectroscopy literature.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques provide the resolution and sensitivity required for the stringent purity control of this compound and for the quantitative analysis of related compounds in various matrices.

HPLC is a cornerstone for the non-volatile and thermally labile analysis of this compound. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound.

Research Findings:

A typical approach for the analysis of aromatic amines such as this compound involves reversed-phase HPLC. sielc.com For the structurally related compound 4-(trifluoromethyl)aniline (B29031), successful separation has been achieved using a C18 column. nih.gov A mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution is commonly employed. sielc.comnih.gov For instance, a gradient elution with water and acetonitrile has been used for the analysis of impurities in 3-bromo-5-(trifluoromethyl)aniline. srce.hr The UV detector is a standard choice for detection, with the wavelength set to a maximum absorbance of the aniline derivative, often around 224 nm or 250 nm. nih.govsrce.hr

The presence of both an amino and an aminomethyl group in this compound suggests that pH control of the mobile phase can be a critical parameter to achieve optimal peak shape and retention. The addition of a small amount of an acid, like phosphoric acid or formic acid for MS-compatibility, can protonate the amino groups, leading to better interaction with the stationary phase and improved peak symmetry. sielc.com

A stability-indicating HPLC method for teriflunomide, which has a 4-(trifluoromethyl)aniline moiety, utilized a Thermo BDS Hypersil C18 column with a mobile phase of acetonitrile, 0.03 M potassium dihydrogen phosphate, and triethylamine (B128534) (50:50:0.1, v/v/v) at a flow rate of 1 mL/min, with detection at 250.0 nm. nih.gov This highlights the importance of method optimization for specific analytical challenges.

Interactive Data Table: Illustrative HPLC Method Parameters for Aniline Derivatives

ParameterStationary PhaseMobile Phase CompositionDetectionReference
Compound
4-(Trifluoromethyl)anilineNewcrom R1Acetonitrile, Water, Phosphoric AcidUV/MS sielc.com
3-Bromo-5-(trifluoromethyl)aniline ImpuritiesWaters XBridge C18Water, Acetonitrile (Gradient)UV-DAD (224 nm) srce.hr
Teriflunomide (contains 4-(trifluoromethyl)aniline moiety)Thermo BDS Hypersil C18Acetonitrile, 0.03 M KH2PO4, TriethylamineUV (250.0 nm) nih.gov

For the analysis of volatile impurities or derivatives of this compound, GC-MS is a powerful technique, offering high resolution and definitive identification through mass spectral data.

Research Findings:

Direct GC analysis of primary amines like this compound can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. epa.gov Derivatization is a common strategy to overcome these issues. The amino groups can be acylated or silylated to produce less polar and more volatile derivatives suitable for GC analysis.

EPA Method 8131, which addresses aniline and its derivatives, suggests that GC/MS is a suitable technique for qualitative and quantitative analysis. epa.gov It also notes that aniline derivatives can exhibit erratic responses, necessitating frequent calibration and maintenance. epa.gov To confirm the identity of a compound, the mass spectrum of the analyte from a sample extract is compared to that of a standard analyzed under the same conditions. epa.gov

While direct GC-MS of this compound may be problematic, its volatile impurities can be readily analyzed. For instance, the analysis of related compounds like 4-chloro-3-(trifluoromethyl)aniline (B120176) has been reported using GC for purity assessment. nih.gov

Interactive Data Table: GC-MS Considerations for Aniline Derivative Analysis

AspectDescriptionPotential ActionReference
Analyte Volatility Primary amines may have low volatility and high polarity.Derivatization (e.g., acetylation, silylation) to increase volatility and improve peak shape. epa.gov
Qualitative Identification Mass spectral data provides high confidence in identification.Comparison of the acquired mass spectrum with a reference standard spectrum. epa.gov
Column Selection Choice of column is critical for separation of isomers and related impurities.A non-polar or medium-polar capillary column is often used. epa.gov
System Maintenance Aniline derivatives can be reactive and may degrade in the injection port or on the column.Regular maintenance of the injection port liner and column is necessary. epa.gov

When this compound is used as a precursor in the synthesis of chiral molecules, determining the enantiomeric excess (e.e.) of the final product is crucial. Chiral chromatography is the most effective method for this purpose.

Research Findings:

The direct separation of enantiomers of chiral compounds derived from this compound can be achieved using chiral stationary phases (CSPs) in either HPLC or GC. The choice of the CSP and the chromatographic conditions are highly dependent on the specific structure of the chiral derivative.

A common strategy involves the derivatization of the chiral amine with a chiral or achiral reagent to form diastereomers or to introduce a chromophore for better detection, respectively. For instance, the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) was determined by pre-column derivatization with 4-nitrobenzoic acid followed by separation on a Chiralcel OD-H column. nih.gov

The development of catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines often relies on chiral chromatography to determine the success of the asymmetric transformation. For example, the enantioselectivity of reductions of trifluoromethyl ketimines has been assessed using chiral HPLC.

Interactive Data Table: Strategies for Chiral Separation of Amine Derivatives

StrategyDescriptionExample ApplicationReference
Direct Separation on Chiral Stationary Phase (CSP) Enantiomers are separated directly on a column containing a chiral selector.Separation of various chiral amines on polysaccharide-based or other types of CSPs. nih.gov
Pre-column Derivatization with an Achiral Reagent The chiral amine is reacted with an achiral reagent to improve chromatographic properties or detectability, followed by separation on a CSP.Derivatization of 2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid for HPLC analysis. nih.gov
Pre-column Derivatization with a Chiral Reagent The chiral amine is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.A common approach for determining the enantiomeric purity of amines and alcohols.N/A

Computational and Theoretical Investigations of 3 Aminomethyl 4 Trifluoromethyl Aniline

Quantum Chemical Studies (DFT, Ab initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are at the forefront of computational analysis, offering a detailed view of molecular properties. These methods have been applied to compounds structurally similar to 3-(Aminomethyl)-4-(trifluoromethyl)aniline, and the insights gained can be extrapolated to understand the target molecule.

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

The electronic properties of aniline (B41778) derivatives are significantly influenced by the nature and position of their substituents. In this compound, the electron-donating aminomethyl group (-CH2NH2) and the strongly electron-withdrawing trifluoromethyl group (-CF3) create a unique electronic environment on the aniline ring.

DFT studies on related trifluoromethylanilines reveal that the trifluoromethyl group substantially lowers the energy of the molecular orbitals. researchgate.netnih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule; a larger gap suggests higher stability. For substituted anilines, this gap is a crucial parameter. For instance, in a study of 4-nitro-3-(trifluoromethyl)aniline, the calculated HOMO-LUMO energies indicated significant charge transfer within the molecule. nih.gov

The charge distribution is also heavily influenced by the substituents. The nitrogen atom of the amino group and the fluorine atoms of the trifluoromethyl group are expected to be regions of high negative charge, while the adjacent carbon atoms and the hydrogen atoms of the amino and aminomethyl groups will carry a partial positive charge. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity profile.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Anilines (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Aniline-5.52-0.684.84
3-(Trifluoromethyl)aniline (B124266)-6.15-1.025.13
4-Nitro-3-(trifluoromethyl)aniline-7.89-3.454.44

Note: The data in this table is illustrative and based on typical values for related compounds. The exact values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes

The presence of the aminomethyl group introduces conformational flexibility to the this compound molecule. The rotation around the C-C bond connecting the aminomethyl group to the benzene (B151609) ring and the C-N bond of the aminomethyl group itself leads to various possible conformers.

Computational studies on similar molecules, such as fluorinated prolines, have demonstrated the significant impact of fluorine-containing substituents on the preferred conformation. beilstein-journals.orgbeilstein-journals.org The trifluoromethyl group, due to its size and electronic properties, will likely influence the orientation of the aminomethyl group. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions. It is anticipated that the aminomethyl group will orient itself to reduce steric clashes with the bulky trifluoromethyl group.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters such as vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Spectroscopy: DFT calculations have been successfully used to assign the vibrational modes of related molecules like 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline. researchgate.net For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino and aminomethyl groups, the C-F stretching of the trifluoromethyl group, and the various aromatic C-H and C-C stretching and bending modes.

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts. researchgate.net The predicted ¹H and ¹³C NMR spectra would show distinct signals for the different protons and carbon atoms in the molecule, influenced by the electronic environment created by the substituents. For example, the aromatic protons and carbons would exhibit chemical shifts indicative of the combined electron-donating and -withdrawing effects of the aminomethyl and trifluoromethyl groups.

Reaction Pathway Modeling and Transition State Characterization

Understanding the reactivity of this compound involves modeling potential reaction pathways and characterizing the associated transition states. For instance, the amino group is a primary site for reactions such as acylation or Schiff base formation. nih.gov

Computational modeling can be employed to calculate the activation energies for these reactions, providing insights into their feasibility and kinetics. By mapping the potential energy surface, researchers can identify the lowest energy pathway for a given transformation. For example, in the synthesis of a Schiff base from 3-(trifluoromethyl)aniline, DFT calculations could elucidate the mechanism and energetics of the condensation reaction. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent or in a crystal lattice. These simulations can provide a dynamic picture of how this compound interacts with its surroundings.

The choice of solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can model the explicit interactions between the solute and solvent molecules, revealing details about the solvation shell and its impact on the solute's properties. For example, in a polar solvent, the solvent molecules would orient themselves to interact favorably with the polar regions of this compound, such as the amino and trifluoromethyl groups. Such simulations have been used to understand solvent effects on the crystal morphology of other organic compounds. researchgate.net

Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity and Stability

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties like its reactivity, stability, and even biological activity based on calculated molecular descriptors.

Key descriptors would include electronic parameters (HOMO-LUMO energies, dipole moment), steric parameters, and topological indices. The electron-donating and -withdrawing properties of the substituents play a crucial role in these relationships. nih.govchemicalbook.com By correlating these descriptors with experimentally determined properties for a series of related compounds, a predictive model can be built. This approach can be valuable in the rational design of new molecules with desired characteristics.

Applications of 3 Aminomethyl 4 Trifluoromethyl Aniline in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

The strategic placement of reactive groups on 3-(aminomethyl)-4-(trifluoromethyl)aniline makes it a sought-after precursor in multi-step organic synthesis. The trifluoromethyl group, known for enhancing properties like metabolic stability and lipophilicity in molecules, combined with the primary aromatic and benzylamine (B48309) groups, provides multiple reaction pathways.

Precursor for Complex Organic Molecules

As a foundational unit, this compound serves as a starting point for constructing more intricate organic molecules. The presence of both an aniline (B41778) and a benzylamine moiety allows for selective reactions, enabling chemists to build molecular complexity in a controlled manner. The general class of trifluoromethyl-substituted anilines is recognized for its importance in creating new chemical entities, particularly in the field of medicinal chemistry where the introduction of a trifluoromethyl group can significantly alter a molecule's biological activity. nih.govnih.gov

Synthesis of Nitrogen-Containing Heterocyclic Systems

The dual amine functionality of this compound makes it an ideal candidate for the synthesis of nitrogen-containing heterocyclic compounds. apolloscientific.co.uk These ring systems are prevalent in pharmaceuticals and agrochemicals. The aniline and aminomethyl groups can participate in cyclization reactions to form a variety of heterocyclic scaffolds. For instance, trifluoromethyl-containing building blocks are actively used to create novel heterocycles like isoxazolidines, dihydroisoxazoles, and others, which are valuable in medicinal research. researchgate.net

Incorporation into Advanced Chemical Scaffolds

The development of advanced chemical scaffolds, which form the core structures of new drugs and materials, often relies on versatile building blocks. Fluorinated compounds, in general, are crucial in this area of research. nih.gov The structure of this compound allows it to be integrated into larger, more complex molecular frameworks, imparting the beneficial properties of the trifluoromethyl group to the final structure.

Contributions to Polymer Chemistry and Advanced Materials

In the field of materials science, functional monomers and cross-linking agents are essential for creating polymers with specific, tailored properties. The characteristics of this compound lend themselves to these applications.

Monomer in Polymerization Reactions for Functional Polymers

While specific polymerization reactions involving this compound are not widely documented, its structure is analogous to monomers used to create functional polymers. The amine groups can react with other monomers, such as those containing carboxylic acid or acyl chloride groups, to form polyamides. The inclusion of the trifluoromethyl group in the polymer backbone can enhance thermal stability, chemical resistance, and modify surface properties. The synthesis of functional polymers from aminomethyl-styrene derivatives, which also contain an aminomethyl group, showcases a related pathway for creating polymers with reactive amine sites. specialchem.com

Cross-linking Agent for Polymer Networks

The presence of two amine groups allows this compound to function as a cross-linking agent. chimicalombarda.com Cross-linkers are molecules that form covalent bonds between polymer chains, creating a three-dimensional network. This process enhances the mechanical strength, thermal stability, and solvent resistance of the material. Diamine compounds are commonly used to cure epoxy resins or to cross-link polymers containing functional groups that are reactive towards amines. The use of poly-isocyanate cross-linking agents with fluorocarbon finishes is a known strategy to improve durability and repellence in various materials.

Integration into Electronic Materials (e.g., Perovskite Precursors)

The development of stable and efficient perovskite solar cells and other electronic devices often relies on the precise control of the perovskite layer's morphology and properties. Additives and interface modifiers play a crucial role in this process. Trifluoromethylated aniline derivatives are recognized for their potential in electronic materials. bldpharm.com The incorporation of this compound as a precursor or additive in perovskite formulations could offer several advantages.

Detailed Research Findings: The trifluoromethyl group is known to impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and hydrophobicity. In the context of perovskite materials, these characteristics can be highly beneficial.

Improved Film Formation: The use of additives with specific functional groups can help control the crystallization of the perovskite film, leading to larger grain sizes and fewer defects. The two amine groups in this compound can coordinate with the lead halide components of the perovskite, potentially templating crystal growth and promoting the formation of a more uniform and stable film.

Enhanced Stability: The hydrophobic nature of the CF₃ group can help protect the moisture-sensitive perovskite layer from degradation, a primary challenge in the long-term stability of these devices. By passivating surfaces and grain boundaries, such molecules can prevent water ingress.

Interface Engineering: The amine groups can form strong bonds with the transport layers (e.g., TiO₂ or Spiro-OMeTAD), improving charge extraction and reducing interfacial recombination. The specific substitution pattern of this compound allows for tailored orientation at these interfaces.

While direct studies on this specific isomer in perovskites are not extensively documented, the principles derived from related fluorinated anilines suggest its strong candidacy as a functional component in advanced electronic materials.

Utilization in Ligand Design for Catalysis

The dual amine functionalities of this compound make it an excellent candidate for the design of bidentate ligands. Ligands are central to coordination chemistry and catalysis, as they modulate the electronic and steric properties of a metal center, thereby controlling its reactivity and selectivity. Aniline and its derivatives are common starting materials for synthesizing ligands, often through the formation of Schiff bases. mdpi.com

The presence of the strongly electron-withdrawing CF₃ group on the aromatic ring significantly influences the electronic properties of the amine groups. This electronic modification alters the donor capacity of the ligand, which in turn affects the stability and catalytic activity of the resulting metal complex.

Synthesis of Novel Metal Complexes

This compound can act as a chelating ligand, binding to a metal ion through both the aniline nitrogen and the nitrogen of the aminomethyl group to form a stable five-membered ring. The synthesis of metal complexes would typically involve reacting the aniline derivative with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. impactfactor.org

For instance, the reaction with metal chlorides such as CoCl₂, NiCl₂, or CuCl₂ could yield complexes with a general formula of [M(L)₂Cl₂], where 'L' represents the this compound ligand. The geometry of these complexes (e.g., tetrahedral, square planar, or octahedral) would depend on the metal ion and the reaction conditions. mdpi.com

Table 1: Potential Metal Complexes with Aniline-Derivative Ligands

Metal Ion Precursor Salt Potential Complex Geometry Reference
Co(II) CoCl₂·6H₂O Octahedral mdpi.com
Ni(II) NiCl₂·6H₂O Octahedral mdpi.com
Cu(II) CuCl₂·2H₂O Octahedral mdpi.com

The characterization of these new complexes would involve techniques such as FT-IR spectroscopy to confirm the coordination of the amine groups, UV-Vis spectroscopy to study the electronic transitions, and magnetic susceptibility measurements to determine the geometry. mdpi.com

Exploration in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from this compound are expected to have interesting catalytic properties. The CF₃ group can enhance the Lewis acidity of the metal center, which is beneficial for reactions involving the activation of substrates. Furthermore, this group can improve the solubility of the complex in certain organic solvents and increase its thermal and oxidative stability.

Homogeneous Catalysis: In solution, these complexes could be tested as catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. The chiral center that could be generated at the benzylic carbon upon coordination or derivatization also opens possibilities for enantioselective catalysis.

Heterogeneous Catalysis: The ligand or its metal complexes could be immobilized on solid supports like silica (B1680970) or polymers. The resulting heterogeneous catalysts would offer advantages in terms of catalyst separation and recycling. The robust nature imparted by the trifluoromethyl group could lead to catalysts with longer lifetimes.

Application in Photoresponsive Chemical Systems

Photoresponsive systems utilize light as an external trigger to induce a chemical or physical change. mdpi.com A key component of these systems is a photolabile molecule that can undergo a specific reaction, such as bond cleavage, upon absorbing light of a particular wavelength. broadpharm.comnih.gov While direct applications of this compound in this area are not established, its chemical structure serves as a viable scaffold for the development of novel photoresponsive tools.

Development of Photo-cleavable Linkers

Photo-cleavable (or photolabile) linkers are molecules that break apart when irradiated with light, allowing for the controlled release of a tethered chemical species. broadpharm.com The ortho-nitrobenzyl (o-NB) group is one of the most widely used photolabile motifs. nih.gov

A photo-cleavable linker could be developed from this compound by introducing a nitro group onto the benzene (B151609) ring, ortho to one of the amine functionalities. The photochemical properties of such a linker would be influenced by the existing substituents. The electron-withdrawing CF₃ group could affect the absorption wavelength and the quantum yield of the photocleavage reaction. The amine groups provide convenient handles for attaching the linker to other molecules or to a solid support.

Table 2: Common Classes of Photo-cleavable Linkers

Linker Class Typical Wavelength Cleavage Mechanism Reference
o-Nitrobenzyl UV-A (365 nm) Intramolecular rearrangement nih.gov
Coumarin UV-A / Blue (405 nm) Photolysis of ester mdpi.com
BODIPY Visible Photochemical Sₙ1 reaction mdpi.com

Chemical Tools for Photo-controlled Release (excluding biological applications)

Photo-cleavable linkers derived from this compound could be integrated into materials for the photo-controlled release of non-biological chemical payloads. This allows for high spatial and temporal control over chemical reactions. nih.gov

Research Findings:

Release from Surfaces: A chemical reagent could be anchored to a surface or a polymer bead via a photolabile linker based on the aniline scaffold. Upon irradiation of a specific area, the reagent would be released into the surrounding medium, allowing for precisely localized chemical synthesis or analysis.

Gated Materials: The linker could be incorporated into the structure of porous materials like hydrogels or mesoporous silica nanoparticles. mdpi.comnih.gov In the "dark" state, the pores are blocked. Irradiation with light cleaves the linkers, opening the pores and releasing an encapsulated chemical cargo. The use of near-infrared (NIR) light, often in conjunction with upconverting nanoparticles that convert NIR to UV light locally, can improve penetration depth for triggering release within bulk materials. researchgate.netnih.gov

The development of such tools based on the this compound framework would leverage the synthetic versatility of the amine groups and the modifying effects of the trifluoromethyl substituent on the photochemical properties.

Future Research Directions and Unexplored Avenues for 3 Aminomethyl 4 Trifluoromethyl Aniline Chemistry

The unique structural architecture of 3-(aminomethyl)-4-(trifluoromethyl)aniline, featuring two distinct amine functionalities—a primary aromatic amine and a primary benzylic amine—on a trifluoromethyl-substituted benzene (B151609) ring, presents a rich platform for future chemical exploration. The interplay between the electron-withdrawing trifluoromethyl group and the two nucleophilic amine centers offers significant opportunities for developing novel synthetic methodologies, creating advanced materials, and discovering new chemical entities with specific applications. This article outlines key future research directions and unexplored avenues in the chemistry of this versatile compound.

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